molecular formula C7H11NO B14917852 2-Oxa-6-azatricyclo[3.3.1.03,7]nonane

2-Oxa-6-azatricyclo[3.3.1.03,7]nonane

Cat. No.: B14917852
M. Wt: 125.17 g/mol
InChI Key: VZQQAYVTQDBUFU-UHFFFAOYSA-N
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Description

2-Oxa-6-azatricyclo[3.3.1.0³,⁷]nonane is a tricyclic cage compound featuring a fused bicyclo-HMX framework with oxygen and nitrogen heteroatoms at specific positions. These compounds are characterized by compact cage skeletons, high strain energy, and nitro functional groups, which contribute to superior detonation performance and thermal stability compared to traditional explosives like HMX and RDX .

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

2-oxa-6-azatricyclo[3.3.1.03,7]nonane

InChI

InChI=1S/C7H11NO/c1-4-2-7-6(8-4)3-5(1)9-7/h4-8H,1-3H2

InChI Key

VZQQAYVTQDBUFU-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3C(N2)CC1O3

Origin of Product

United States

Chemical Reactions Analysis

Types of:

Comparison with Similar Compounds

TAOTN (2,4,6,8-Tetranitro-2,4,6,8-tetraaza-9-oxatricyclo[3.3.1.0³,⁷]nonane)

  • Structure : Contains one oxygen atom and four nitro groups on a tetraazatricyclic skeleton .
  • Synthesis: Proposed via a three-step route starting from diaminomethanol, involving condensation with oxalaldehyde and subsequent nitration .
  • Properties :
    • Density: ~2.0 g/cm³ (higher than bicyclo-HMX) .
    • Detonation velocity (D): ~9.5 km/s (comparable to CL-20) .
    • Impact sensitivity: Lower than CL-20, indicating safer handling .
  • Applications : Designed for military and industrial explosives due to high energy output and stability .

PATN (2,4,6,8,9-Pentanitro-2,4,6,8,9-pentaazatricyclo[3.3.1.0³,⁷]nonane)

  • Properties :
    • Heat of formation (HOF): ~450 kJ/mol (higher than TAOTN) .
    • Oxygen balance: Improved over bicyclo-HMX (−16.32%), enhancing combustion efficiency .
  • Performance : Superior detonation pressure (~45 GPa) and thermal stability (decomposition temperature >200°C) .

CL-20 (Hexanitrohexaazaisowurtzitane)

  • Comparison :
    • TAOTN and PATN exhibit comparable detonation velocities but lower sensitivity and simpler synthesis routes .
    • CL-20 has higher nitro group density (six nitro groups), but this increases sensitivity and synthesis complexity .

Non-Energetic Tricyclic Analogues

3-Azabicyclo[3.3.1]nonane Derivatives

  • Structure : Lack oxygen and nitro groups; feature a single nitrogen atom in the tricyclic framework .
  • Applications : Pharmacological agents (e.g., muscle relaxants, anticonvulsants) due to conformational rigidity .
  • Synthesis: Hydrolysis of bicyclic diones yields monocyclic carboxylic acids, enabling drug development .

Arsenic- and Selenium-Containing Tricyclics

  • Examples: 1,3,7-Triarsa-2,8-diselena-tricyclo[3.3.1.0³,⁷]nonane . 2,6-Dithia-1,3,5,7-tetraarsatricyclo[3.3.1.0³,⁷]nonane (Arsenicin D) .
  • Contrast : Unlike nitro-substituted HEDCs, these compounds prioritize bioactivity over energetic performance .

nor-AZADO (2-Oxido-2-azoniatricyclo[3.3.1.0³,⁷]nonane)

  • Structure : Contains an azonia-oxygen moiety .
  • Applications : Catalyst in oxidation reactions (e.g., alcohol to ketone transformations) .
  • Synthesis : Commercial availability (98% purity) indicates established synthetic routes .

3-Oxa-7-azabicyclo[3.3.1]nonane

  • Role : Intermediate in organic synthesis; lacks nitro groups but shares structural motifs with TAOTN .

Data Tables

Table 1: Key Properties of Energetic Tricyclic Compounds

Compound Density (g/cm³) Detonation Velocity (km/s) Impact Sensitivity (J) Thermal Stability (°C) Reference
TAOTN ~2.0 ~9.5 >30 >200
PATN ~2.1 ~9.7 >35 >210
CL-20 2.04 9.8 3–4 215–220

Table 2: Structural Comparison of Tricyclic Analogues

Compound Heteroatoms Functional Groups Primary Application Reference
TAOTN 4 N, 1 O 4 NO₂ Explosives
3-Azabicyclo[3.3.1]nonane 1 N None Pharmaceuticals
Arsenicin D 4 As, 2 S None Anticancer agents
nor-AZADO 1 N, 1 O Azonia-oxygen Catalysis

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